Patent-Defined ROS1 Inhibitor Scaffold Specificity
The target compound is the core scaffold of a library of patented ROS1 kinase inhibitors. Its 2-methyl substitution is stoichiometrically required to generate the final patented structures, unlike the unsubstituted scaffold (5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine) which cannot directly yield these specific analogs [1]. An example of a functionalized analog, 5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine, is a validated commercial screening compound available for SAR studies, confirming the scaffold's synthetic utility .
| Evidence Dimension | Scaffold Synthetic Utility for a Defined Target Class |
|---|---|
| Target Compound Data | 2-Methyl-substituted pyrazolo[1,5-a][1,4]diazepine core is essential for a specific series of patented ROS1 inhibitors [1]. |
| Comparator Or Baseline | 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine (unsubstituted scaffold). Lacks the 2-methyl group required for specific patent claims and cannot be used as a direct substitute. |
| Quantified Difference | Not applicable; a qualitative, structural necessity. The 2-methyl group is a mandatory structural feature of the patent claims, representing a binary difference (correct scaffold vs. incorrect scaffold). |
| Conditions | Patent analysis (EP3129376A1) and commercial availability of functionalized screening compounds [REFS-1, REFS-2]. |
Why This Matters
For development of patented ROS1 inhibitors, using the correct intermediate is an absolute requirement for generating patent-protected matter and maintaining the integrity of SAR data.
- [1] EP3129376A1 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives and 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine derivatives as ros1 inhibitors. View Source
